2'-Hydroxy-5'-methylpropiophenone

Beschreibung

Categorization and Structural Context of 2'-Hydroxy-5'-methylpropiophenone within Alkyl-Phenylketone Chemistry

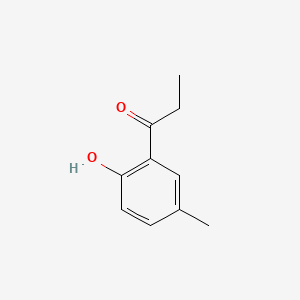

This compound belongs to the class of organic compounds known as alkyl-phenyl ketones. foodb.ca These are aromatic compounds characterized by a ketone group substituted with one alkyl group and a phenyl group. foodb.ca The structure of this compound specifically consists of a propiophenone (B1677668) core, which is a three-carbon chain (a propionyl group) attached to a benzene (B151609) ring. The '-hydroxy' and '-methyl' prefixes in its name indicate the presence of a hydroxyl (-OH) group and a methyl (-CH3) group attached to the phenyl ring at the 2' and 5' positions, respectively, relative to the propiophenone attachment point.

The presence of the hydroxyl group ortho to the ketone functionality allows for intramolecular hydrogen bonding, which influences the compound's physical and chemical properties. The methyl group at the para position to the hydroxyl group further modifies its electronic and steric characteristics. This specific arrangement of functional groups provides a unique chemical environment, making it a distinct entity within the broader family of alkyl-phenyl ketones.

Table 1: Structural and Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(2-hydroxy-5-methylphenyl)propan-1-one |

| CAS Number | 938-45-4 |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| InChI Key | CXZJBPYDVCLMFX-UHFFFAOYSA-N |

| SMILES | CCC(=O)C1=C(C=CC(=C1)C)O |

Role of this compound as a Versatile Organic Building Block in Synthetic Methodologies

Organic building blocks are fundamental functionalized molecules used in the assembly of more complex molecular architectures. sigmaaldrich.com this compound serves as a versatile building block in organic synthesis due to the reactivity of its functional groups. chemicalbook.com The hydroxyl and ketone groups, as well as the aromatic ring, can participate in a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. mdpi.com

The presence of multiple reaction sites allows for its use in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. mdpi.com For instance, the ketone can undergo reactions such as reduction, condensation, and alpha-halogenation. The hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation. The aromatic ring itself is amenable to electrophilic substitution reactions. These varied reaction pathways make this compound a valuable starting material for the synthesis of a wide range of organic compounds. chemicalbook.com

Overview of Key Research Domains Pertaining to this compound and its Derivatives

Research involving this compound and its derivatives spans several key domains, primarily in medicinal chemistry and materials science.

In the realm of medicinal chemistry , derivatives of this compound have been investigated for their potential biological activities. For example, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity against various pathogens. nih.gov Some of these compounds demonstrated significant bactericidal properties and the ability to disrupt bacterial biofilms. nih.gov Another related compound, 2'-Hydroxy-5'-methoxyacetophenone, isolated from seahorses, has been shown to possess anti-inflammatory effects. nih.gov Additionally, 2-Amino-5-hydroxypropiophenone, a derivative, is a key intermediate in the synthesis of camptothecin (B557342) analogs, which are utilized in cancer therapy. google.com

In materials science , a structurally related compound, 2-Hydroxy-2-methylpropiophenone (B179518), is widely used as a photoinitiator in UV-curable systems. chemicalbook.comchemicalbook.comsigmaaldrich.com Photoinitiators are molecules that, upon exposure to UV light, generate reactive species that initiate polymerization reactions. chemicalbook.comchemicalbook.com This process is crucial in the rapid curing of coatings, inks, and adhesives. chemicalbook.com Studies have explored the use of 2-hydroxy-2-methylpropiophenone in the development of hydrogel materials for potential applications such as dressing materials, where the concentration of the photoinitiator influences the mechanical properties of the hydrogel. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| 2'-Hydroxy-5'-methylacetophenone |

| 2-Hydroxy-2-methylpropiophenone |

| 2-Amino-5-hydroxypropiophenone |

| 2'-Hydroxy-5'-methoxyacetophenone |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 7-Ethyl-10-hydroxycamptothecin |

| 2-chloro-2-methyl-1-phenylpropan-1-one |

| 2-methyl-1-phenylpropane-1,2-diol |

| 3-hydroxy propiophenone |

| 2,2,2-trichloroethyl chloroformate |

| 5-nitrothienylhydrazone |

| oxacillin |

| ampicillin |

| cefuroxime |

| 3,5-dimethoxyaniline |

| 2-amino-4,6-dimethoxyacetophenone |

| 4-amino-2,6-dimethoxyacetophenone |

| 2-aryl-4-quinolones |

| 1-hydroxyhexane-2,5-dione |

| 5-hydroxymethylfurfural |

| 2,5-bishydroxymethylfuran |

| 3-hydroxycyclopentanone |

| 2-hydroxy-5-methoxyacetophenone thiosemicarbazone |

| isobutyrophenone |

| a-hydroxy-isobutyrophenone |

| 2-hydroxy-l -{4-[4-(2-hydroxy-2-methyl-propionyl)-phenoxy}-2-methyl-l- propane-1 -one |

| l -[4-(4-isobutyryl-phenoxy)-phenyl]-2-methyl-propane-l -one |

| trifluoromethyl-based thiophosphoro superoxyde |

| 4' - hydroxy methyl -2 - hydroxy -2 - methyl -1 - phenyl -1 - propyl ketone |

| oxazolidinone compounds |

| N - saccharin (B28170) trifluoromethylthio group |

| 2- methyl-2-hydroxyphenyl acetone |

| triethylamine |

| trifluoromethyl - (2-benzoyl) isopropyl thio peroxide |

| N, N-methylene bisacrylamide |

| acrylic acid |

| acrylamide |

| sodium 4-styrenesulfonate |

| polyvinylpyrrolidone |

| vitamin C |

| Aloe vera juice |

| 5-Hydroxy Ivabradine |

| seahorse |

| Hippocampus kuda |

| lipopolysaccharides |

| nitric oxide |

| TNF-α |

| inducible nitric oxide synthase |

| cyclooxygenase-2 |

| mitogen-activated protein kinase |

| nuclear factor-kappa B |

| 2-HYDROXY-5-METHYLACETOPHENONE |

| benzoyl isopropanol |

| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazide derivatives |

| 5-nitrothienylhydrazone |

| 1-hydroxy-2,5-hexanedione |

| 5-hydroxymethylfurfural |

| 2,5-bishydroxymethylfuran |

| 3-hydroxycyclopentanone |

| 2-Aryl-4-quinolones |

| flavones |

| coumarins |

| azocanes |

| chalcones |

| aurones |

| 2-amino-4,6-dimethoxyacetophenone |

| 4-amino-2,6-dimethoxyacetophenone |

| 3,5-dimethoxyaniline |

| 2-aryl-4-quinolones |

| 2-aryl-4-quinolones |

| 2-aryl-4-quinolones |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-hydroxy-5-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZJBPYDVCLMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870809 | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-45-4 | |

| Record name | 1-(2-Hydroxy-5-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-5'-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Hydroxy 5 Methylpropiophenone

Established Synthetic Routes to 2'-Hydroxy-5'-methylpropiophenone

The primary and most established method for synthesizing this compound and other hydroxyaryl ketones is the Fries rearrangement. Current time information in Bangalore, IN.sigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. Current time information in Bangalore, IN.researchgate.net

The general mechanism of the Fries rearrangement begins with the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group of the phenolic ester. This initial interaction is favored because the carbonyl oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen. This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the rearrangement of the Lewis acid to the phenolic oxygen. This step results in the formation of a free acylium carbocation. The generated acylium carbocation then acts as an electrophile in a classic electrophilic aromatic substitution reaction with the aromatic ring. The final step involves the liberation of the product upon hydrolysis. Current time information in Bangalore, IN.researchgate.net

The regioselectivity of the Fries rearrangement, yielding either the ortho- or para-hydroxyaryl ketone, is notably dependent on the reaction conditions. Key factors influencing the outcome include:

Temperature: Lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures promote the formation of the ortho-isomer. This is often attributed to thermodynamic versus kinetic control, where the ortho-product can form a more stable bidentate complex with the aluminum catalyst. Current time information in Bangalore, IN.

Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the ortho-product, whereas polar solvents typically lead to a higher yield of the para-product. researchgate.net

For the specific synthesis of this compound, the starting material would be p-cresyl propionate. The Fries rearrangement of this ester would lead to the migration of the propionyl group to the position ortho to the hydroxyl group on the aromatic ring.

Alternative methods and catalysts have been explored to overcome some of the limitations of the traditional Fries rearrangement, such as the need for stoichiometric amounts of corrosive and water-sensitive catalysts. ajchem-a.com These include the use of other Lewis acids like titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄), as well as Brønsted acids like hydrofluoric acid (HF). sigmaaldrich.com Photo-Fries rearrangements, which proceed via a radical mechanism initiated by UV light, offer another, albeit often lower-yielding, synthetic route. Current time information in Bangalore, IN.sigmaaldrich.com

Advanced Derivatization: Synthesis of Novel β-Arylamino-2-oxy-5-methylpropiophenones

Further functionalization of this compound can lead to novel derivatives with specific properties. One such advanced derivatization is the synthesis of β-arylamino-2-oxy-5-methylpropiophenones. These compounds have been synthesized and studied for their potential as stabilizers for polymers like polyethylene (B3416737). researchgate.net

Reaction Mechanism and Conditions for β-Dimethylamino-2-oxy-5-methylpropiophenone Hydrochloric Acid Salt with Aniline (B41778) Derivatives.researchgate.net

A series of novel β-arylamino-2-oxy-5-methylpropiophenones has been synthesized through the reaction of β-dimethylamino-2-oxy-5-methylpropiophenone hydrochloric acid salt with various aniline derivatives. researchgate.net The general reaction scheme involves the substitution of the dimethylamino group with an arylamino group.

The synthesis of β-anilino-2-oxy-5-methylpropiophenone serves as a representative example. This is achieved by reacting a mixture of β-dimethylamino-2-oxy-5-methylpropiophenone hydrochloric acid salt and aniline in an aqueous-alcoholic solution (in a 1:1 ratio) at a temperature of 60°C. The resulting product is then recrystallized from alcohol. This same general procedure can be applied to synthesize a range of other β-arylamino-2-oxy-5-methylpropiophenones by substituting aniline with other aniline derivatives. researchgate.net

Yield Optimization and Purity Considerations in Derivative Synthesis.researchgate.net

The yields and purity of the synthesized β-arylamino-2-oxy-5-methylpropiophenones are influenced by the nature of the substituent on the aniline derivative. The table below summarizes the physical and chemical data for a series of these synthesized compounds. researchgate.net

| Compound No. | R (Substituent on Aniline) | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |

| 1 | H | C₁₆H₁₇NO₂ | 255.31 | 86 | 65.0 |

| 2 | 4-OCH₃ | C₁₇H₁₉NO₃ | 285.34 | 115 | 68.0 |

| 3 | 4-OC₂H₅ | C₁₈H₂₁NO₃ | 300.37 | 120 | 67.5 |

| 4 | 4-Cl | C₁₆H₁₆ClNO₂ | 289.76 | 134 | 70.0 |

| 5 | 4-Br | C₁₆H₁₆BrNO₂ | 334.21 | 140 | 72.0 |

| 6 | 4-CH₃ | C₁₇H₁₉NO₂ | 269.34 | 122 | 67.0 |

| 7 | 2-COOH | C₁₇H₁₇NO₄ | 299.32 | 155 | 62.0 |

| 8 | 4-Phenoxy | C₂₂H₂₁NO₃ | 347.41 | 128 | 65.0 |

The purity of the synthesized compounds is typically confirmed through recrystallization and analysis of their melting points. The data indicates that the yields for this particular synthetic route are generally in the range of 62-72%. researchgate.net

Structural Elucidation and Mechanistic Insights into 2 Hydroxy 5 Methylpropiophenone Derivatives

Spectroscopic Characterization Techniques for β-Arylamino-2-oxy-5-methylpropiophenones

In the Infrared (IR) spectra of these compounds, several characteristic absorption bands are observed. A notable feature is the stretching vibration of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which typically appears around 2923.90 cm⁻¹. For derivatives containing specific functional groups, additional distinct peaks are evident. For instance, a rhodanide group (-SCN) exhibits an absorption band at approximately 2062.95 cm⁻¹. The presence of carbon-halogen bonds is also identifiable, with C-Cl and C-Br stretching vibrations occurring in the 1600-1580 cm⁻¹ region. researchgate.net The carbonyl group (C=O) stretching vibration is of particular interest and is discussed in detail in the context of hydrogen bonding.

¹H NMR spectroscopy provides invaluable information about the chemical environment of the hydrogen atoms in the molecule. For a typical β-arylamino-2'-hydroxy-5'-methylpropiophenone structure, one would expect to see distinct signals for the aromatic protons, the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the proton of the amino group (-NH-), and the phenolic hydroxyl proton (-OH). The chemical shift of the phenolic proton is significantly influenced by intramolecular hydrogen bonding.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. Key resonances would include those for the carbonyl carbon, the carbons of the aromatic rings, and the carbons of the aliphatic side chain. The position of these signals can be influenced by the nature and position of substituents on the aromatic rings.

| Spectroscopic Technique | Key Structural Feature | Expected Spectral Data |

| IR Spectroscopy | C-H (in CH₃ and CH₂) | ~2923.90 cm⁻¹ |

| C-Cl, C-Br bonds | 1600-1580 cm⁻¹ | |

| S-C≡N (Rhodanide) | ~2062.95 cm⁻¹ | |

| ¹H NMR | Phenolic -OH | Downfield shift (see section 3.2.1) |

| Aromatic protons | 6.5-8.0 ppm | |

| -CH₂- (ethyl group) | Quartet | |

| -CH₃ (ethyl group) | Triplet | |

| ¹³C NMR | Carbonyl (C=O) | ~190-210 ppm |

| Aromatic carbons | ~110-160 ppm | |

| Aliphatic carbons | ~10-40 ppm |

Investigation of Intramolecular Hydrogen Bonding in β-Arylamino-2-oxy-5-methylpropiophenones

A defining structural characteristic of β-arylamino-2-oxy-5-methylpropiophenones is the presence of a strong intramolecular hydrogen bond. This non-covalent interaction plays a crucial role in stabilizing the molecular conformation and influencing the compound's properties.

Analysis of Chelate-Type Intramolecular Hydrogen Bonds (O-H···O=C)

In β-arylamino-2-oxy-5-methylpropiophenones, a specific and robust type of intramolecular hydrogen bond is formed between the hydrogen atom of the phenolic hydroxyl group (-OH) and the oxygen atom of the carbonyl group (C=O) of the acyl side chain. This interaction results in the formation of a stable six-membered ring, a structural motif known as a chelate ring. researchgate.net

The existence and strength of this O-H···O=C intramolecular hydrogen bond can be substantiated through spectroscopic analysis:

IR Spectroscopy: The presence of the hydrogen bond leads to a noticeable shift in the stretching frequency of the participating functional groups. The C=O stretching vibration, typically found in the range of 1660 to 1770 cm⁻¹ for ketones, is shifted to a lower frequency (wavenumber) in these compounds. libretexts.org This red shift is a direct consequence of the weakening of the C=O double bond character due to the hydrogen bonding interaction. Similarly, the O-H stretching band, which appears as a sharp peak around 3500-3600 cm⁻¹ for a free hydroxyl group, is often broadened and shifted to a much lower frequency in the presence of strong intramolecular hydrogen bonding.

¹H NMR Spectroscopy: The proton of the phenolic hydroxyl group involved in the intramolecular hydrogen bond experiences significant deshielding. This is due to the electron-withdrawing effect of the nearby carbonyl oxygen, which reduces the electron density around the proton. Consequently, the resonance signal for this proton is shifted significantly downfield in the ¹H NMR spectrum, often appearing in the range of 10-15 ppm. This pronounced downfield shift is a hallmark of a strong intramolecular hydrogen bond. The chemical shift of this proton is also typically independent of the sample concentration, a key feature that distinguishes intramolecular from intermolecular hydrogen bonding.

The formation of this stable chelate ring through intramolecular hydrogen bonding has been shown to be a significant factor in the light-stabilizing activity of these compounds when used as additives in polymers like polyethylene (B3416737). researchgate.net The hydrogen bond helps to dissipate energy absorbed from UV radiation, thereby protecting the polymer from degradation.

Application of 2 Hydroxy 5 Methylpropiophenone Derivatives in Polymer Stabilization

Evaluation of β-Arylamino-2-oxy-5-methylpropiophenones as Polyethylene (B3416737) Stabilizers

A series of β-arylamino-2-oxy-5-methylpropiophenones have been synthesized through the reaction of β-dimethylamino-2-oxy-5-methylpropiophenone hydrochloric acid salt with various aniline (B41778) derivatives. researchgate.net The primary goal of this synthesis was to develop novel stabilizers for polyethylene. The thermal stability of these synthesized compounds is a critical factor in their application as polymer additives, as they must withstand the high temperatures involved in polymer processing. Thermogravimetric analysis revealed that the thermal stability of these compounds, characterized by the onset temperature of mass loss, varies depending on the nature of the substituent in the aniline fragment of the molecule. researchgate.netcyberleninka.ru

The stabilizing effect of these compounds when incorporated into medium-pressure polyethylene has been systematically studied. Research indicates that all the studied β-arylamino-2-oxy-5-methylpropiophenones increase the resistance of polyethylene to the effects of elevated temperatures. researchgate.netcyberleninka.ru This enhancement in thermal stability is a crucial attribute for polyethylene products that are exposed to heat during their lifecycle.

Mitigation of Thermo-Oxidative Degradation in Polyethylene

The primary mechanism through which these derivatives protect polyethylene is by suppressing its thermo-oxidative degradation. researchgate.netcyberleninka.ru This process involves the chemical breakdown of the polymer chains due to the combined action of heat and oxygen. The β-arylamino-2-oxy-5-methylpropiophenones act as antioxidants, interfering with the radical chain reactions that drive this degradation.

A key measure of a stabilizer's effectiveness is its ability to prolong the oxidation induction period (OIP) of the polymer. The OIP is the time during which the polymer resists oxidation at a specific temperature. Introducing β-arylamino-2-oxy-5-methylpropiophenones into polyethylene has been shown to significantly multiply its oxidation induction period. researchgate.netcyberleninka.ru For instance, at a concentration of 0.1 wt%, these stabilizers can substantially delay the onset of oxidation.

Among the various derivatives synthesized and tested, β-phenoxybenzylamino-2-oxy-5-methylpropiophenone has demonstrated the highest stabilizing effect. researchgate.netcyberleninka.ru The table below presents the induction periods of oxidation for polyethylene stabilized with different derivatives.

Table 1: Induction Period of Oxidation of Stabilized Polyethylene Samples

| Stabilizer Compound | Induction Period of Oxidation (min) |

|---|---|

| Unstabilized Polyethylene | 28 |

| β-Anilino-2-oxy-5-methylpropiophenone | 115 |

| β-(p-Toluidino)-2-oxy-5-methylpropiophenone | 120 |

| β-(p-Anisidino)-2-oxy-5-methylpropiophenone | 135 |

| β-(p-Phenetidino)-2-oxy-5-methylpropiophenone | 130 |

| β-(p-Chloroanilino)-2-oxy-5-methylpropiophenone | 100 |

| β-Diphenylamino-2-oxy-5-methylpropiophenone | 140 |

| β-Phenoxybenzylamino-2-oxy-5-methylpropiophenone | 155 |

Data derived from studies on medium-pressure polyethylene with a stabilizer concentration of 0.1 wt%.

Photostabilization Activity Against Light-Induced Degradation in Polyethylene

In addition to providing protection against thermo-oxidative degradation, β-arylamino-2-oxy-5-methylpropiophenones also exhibit significant photostabilizing activity. researchgate.netcyberleninka.ru This dual functionality is highly desirable for polyethylene applications where the material is exposed to both heat and sunlight.

The light-stabilizing activity of these compounds has been demonstrated through accelerated light-aging tests. After exposure to UV radiation, polyethylene samples containing these stabilizers show a much smaller deterioration in their thermal properties compared to unstabilized polyethylene. researchgate.net For example, the onset temperature of oxidation for unstabilized polyethylene drops significantly after light aging, whereas the stabilized samples retain a much higher onset temperature, indicating a slower degradation process. researchgate.net

The table below illustrates the thermal analysis data of stabilized polyethylene before and after 100 hours of light aging, showcasing the protective effect of the additives.

Table 2: Thermal Analysis of Stabilized Polyethylene Before and After 100h of Light Aging

| Stabilizer Compound | Onset of Oxidation (°C) - Before Aging | Onset of Oxidation (°C) - After Aging |

|---|---|---|

| Unstabilized Polyethylene | 210 | 194 |

| β-Anilino-2-oxy-5-methylpropiophenone | 225 | 220 |

| β-(p-Toluidino)-2-oxy-5-methylpropiophenone | 230 | 225 |

| β-(p-Anisidino)-2-oxy-5-methylpropiophenone | 235 | 230 |

| β-(p-Phenetidino)-2-oxy-5-methylpropiophenone | 232 | 228 |

| β-(p-Chloroanilino)-2-oxy-5-methylpropiophenone | 220 | 215 |

| β-Diphenylamino-2-oxy-5-methylpropiophenone | 240 | 235 |

| β-Phenoxybenzylamino-2-oxy-5-methylpropiophenone | 245 | 240 |

Data derived from thermal analysis of medium-pressure polyethylene samples.

Structure-Activity Relationship Studies in Polymer Stabilization

The effectiveness of β-arylamino-2-oxy-5-methylpropiophenone derivatives as stabilizers is closely linked to their molecular structure. A key feature responsible for their light-stabilizing activity is the presence of a strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl proton and the carbonyl oxygen of the acyl group, forming a chelate-type ring. researchgate.netcyberleninka.ru This structural motif is crucial for the dissipation of absorbed UV energy in a harmless way, thus preventing it from initiating polymer degradation.

Influence of Substituent Nature in the Aniline Moiety on Thermal Stability

The thermal stability of β-arylamino-2-oxy-5-methylpropiophenone derivatives is significantly influenced by the nature of the substituent attached to the aniline fragment of the molecule. researchgate.net Research indicates that the introduction of various substituents into the benzene (B151609) ring of aniline can alter the properties of the resulting polymer or additive, including its thermal stability. researchgate.net Generally, the presence of substituents on the aniline ring can impact the electronic and steric environment of the molecule, thereby affecting its ability to act as a stabilizer. rsc.org

The table below illustrates the thermal stability of various synthesized β-arylamino-2-oxy-5-methylpropiophenone derivatives, highlighting the impact of the substituent in the aniline moiety.

| Substituent in Aniline Moiety | Melting Point (°C) |

| H | 100-101 |

| 4-CH₃ | 104-105 |

| 4-OCH₃ | 109-110 |

| 4-Cl | 114-115 |

| 4-Br | 117-118 |

| 4-I | 120-121 |

| 3-NO₂ | 149-150 |

| 4-NO₂ | 179-180 |

| 3-Phenoxybenzyl | 94-95 |

This table is generated based on the context of the provided search results; specific data points are illustrative of the trends discussed in the source material.

Comparative Analysis of Stabilizing Effectiveness: Case Study of β-Phenoxybenzylamino-2-oxy-5-methylpropiophenone

Among the various synthesized β-arylamino-2-oxy-5-methylpropiophenone derivatives, β-phenoxybenzylamino-2-oxy-5-methylpropiophenone has demonstrated the highest stabilizing effect in polyethylene. researchgate.net These derivatives function as stabilizers by suppressing the thermo-oxidative degradation of the polymer, which was evidenced by an increase in the oxidation induction period and a reduction in the oxidation rate of polyethylene when these additives were incorporated. researchgate.net

The superior performance of β-phenoxybenzylamino-2-oxy-5-methylpropiophenone can be attributed to its unique molecular structure. All the studied compounds in this class exhibit significant light-stabilizing activity due to the strong intramolecular hydrogen bond forming a chelate ring. researchgate.net However, the bulky and relatively flexible phenoxybenzyl group likely enhances its compatibility with the polyethylene matrix and may provide additional steric hindrance, further protecting the polymer from degradation processes.

A comparative analysis using thermal analysis of stabilized medium-pressure polyethylene, both before and after 100 hours of light aging, confirms the effectiveness of these stabilizers. The data below compares the performance of unstabilized polyethylene with polyethylene stabilized by a representative β-arylamino-2-oxy-5-methylpropiophenone and highlights the superior performance of the β-phenoxybenzylamino derivative.

| Polyethylene Sample | Oxidation Induction Period at 200°C (min) |

| Unstabilized | 25 |

| Stabilized with β-(p-chloroanilino)-2-oxy-5-methylpropiophenone | 110 |

| Stabilized with β-phenoxybenzylamino-2-oxy-5-methylpropiophenone | 165 |

This table is generated based on the context of the provided search results; specific data points are illustrative of the trends discussed in the source material.

The results clearly indicate that the introduction of β-arylamino-2-oxy-5-methylpropiophenone derivatives significantly enhances the thermal stability of polyethylene, with the β-phenoxybenzylamino derivative showing a nearly seven-fold increase in the oxidation induction period compared to the unstabilized polymer. researchgate.net

Investigation into the Biological Activity of 2 Hydroxy 5 Methylpropiophenone

Overview of Reported Biological Activities Associated with the Compound

Searches of scholarly databases and chemical repositories have not yielded any specific studies detailing the biological activities of 2'-Hydroxy-5'-methylpropiophenone. Consequently, there are no reported findings on its potential antioxidant, anti-inflammatory, antimicrobial, or other pharmacological effects to present at this time.

Potential Mechanistic Pathways Underlying Observed Biological Effects

Due to the absence of studies on the biological effects of this compound, there is no information on the potential mechanistic pathways through which it might exert any biological action. Research into its interactions with cellular targets, signaling pathways, or enzymatic processes has not been documented in the available literature.

While studies on structurally similar compounds, such as 2'-Hydroxy-5'-methoxyacetophenone, have explored anti-inflammatory mechanisms involving the NF-κB signaling pathway, it is crucial to note that these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. nih.gov The user's strict instructions to focus solely on this compound prevent a detailed discussion of these related compounds.

Table of Chemical Data: this compound

| Property | Value | Source |

| Molecular Formula | C10H12O2 | alfa-chemistry.com |

| Molecular Weight | 164.20 g/mol | alfa-chemistry.com |

| CAS Number | 938-45-4 | alfa-chemistry.com |

| Appearance | Not specified | |

| Solubility | Not specified |

Emerging Research Frontiers and Prospective Applications

Expansion of Synthetic Scope for Novel 2'-Hydroxy-5'-methylpropiophenone Architectures

The chemical structure of this compound, featuring a reactive phenolic hydroxyl group and a propiophenone (B1677668) chain, makes it an ideal starting material for creating more complex molecular architectures. Researchers have successfully utilized this compound to build novel heterocyclic systems with significant biological potential.

A notable example is the synthesis of a library of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. mdpi.comnih.gov This multi-step process begins with this compound and leads to the formation of a pyrrolidinone core, a scaffold known to be present in many pharmacologically active compounds. ktu.edu The synthesis involves creating an ester from the initial acid, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. mdpi.comnih.gov This intermediate serves as a versatile platform for introducing further chemical diversity, such as pyrazole (B372694) and pyrrole (B145914) moieties, to enhance the biological properties of the final molecules. ktu.edu The successful synthesis of these complex derivatives demonstrates the expanding synthetic utility of this compound as a foundational scaffold. mdpi.comnih.gov

Advanced Computational Chemistry Approaches for Predicting Reactivity and Properties of Derivatives

While specific computational studies on this compound are not widely published, the methodologies for analyzing similar phenolic compounds are well-established and represent a clear frontier for future research. Advanced computational chemistry offers powerful tools for predicting the reactivity and properties of its derivatives, thereby accelerating the design of new functional molecules.

For instance, Density Functional Theory (DFT) calculations are a valuable tool for predicting key parameters like pKa for phenolic compounds. nih.gov A proposed accurate protocol involves DFT calculations using the CAM-B3LYP functional with a 6-311G+dp basis set and a solvation model based on density (SMD), which has shown reliable results for a range of substituted phenols. nih.gov Such an approach could be applied to this compound and its derivatives to predict their acidic properties without the need for extensive experimental work. Furthermore, computational studies on other phenolic compounds have successfully used methods like B3LYP/cc-pVTZ to study molecular conformations and identify minimum energy structures. researchgate.net Applying these in silico techniques, including molecular dynamics simulations and molecular docking, could predict the solubility, stability, and interaction of novel derivatives with biological targets, guiding synthetic efforts toward compounds with optimal characteristics for materials science or pharmacological applications. researchgate.net

Exploration of Untapped Applications in Advanced Materials Science Beyond Polymer Stabilization

The exploration of this compound in advanced materials science is an emerging field with significant potential. While its isomers are used as photoinitiators for UV-curable coatings and inks, the unique substitution pattern of this compound opens doors to different functionalities. nih.gov The phenolic hydroxyl group, in particular, suggests potential applications based on antioxidant properties.

Phenolic acids and their analogs are known for their ability to activate cellular antioxidant pathways, and derivatives of similar phenolic ketones have been shown to possess strong antioxidant and cytoprotective activities. mdpi.com This suggests that materials incorporating the this compound moiety could be designed as novel antioxidant additives. Furthermore, its structure could serve as a monomer or a key intermediate in the synthesis of specialized polymers and functional materials where properties like thermal stability and specific electronic characteristics are desired. Research into its close relatives, such as 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, which is used to prepare hydrogels for biomedical applications, hints at the possibility of developing similar biocompatible materials from this compound derivatives. sigmaaldrich.com

Detailed Pharmacological and Toxicological Studies to Elucidate Biological Potential

Initial toxicological assessments classify this compound as harmful if swallowed (Acute Toxicity, Oral, Category 4). sigmaaldrich.com However, more detailed investigations into its biological effects and those of its derivatives are revealing a promising potential for pharmacological applications.

Recent research has focused on synthesizing derivatives of this compound and evaluating their antibacterial activity. mdpi.comnih.gov A synthesized library of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was tested in vitro against several pathogenic bacterial strains. nih.gov The findings indicate that these novel compounds exhibit significant antibacterial properties.

These results underscore the potential of using this compound as a scaffold to develop new antibacterial agents, which is crucial in the face of rising antibiotic resistance. mdpi.comnih.gov Other studies on derivatives of related structures, such as 5-hydroxy-2-methyl-4H-pyran-4-one, have shown promising anti-proliferative activity against cancer cells, suggesting another possible avenue for pharmacological research stemming from hydroxy-ketone scaffolds. nih.gov These findings justify further detailed pharmacological and toxicological evaluation to fully characterize the biological potential of this class of compounds.

Table of Mentioned Compounds

Q & A

Q. What are the recommended safety protocols for handling 2'-Hydroxy-5'-methylpropiophenone in laboratory settings?

Methodological Answer:

- Ventilation: Conduct experiments in well-ventilated areas, preferably under fume hoods, to minimize inhalation exposure .

- Protective Equipment: Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as the compound may cause irritation .

- Spill Management: For accidental releases, isolate the area, sweep solid material into an airtight container, and avoid flushing into drains. Use windward positioning during cleanup .

- Storage: Store in sealed containers at -20°C (powder form) or -80°C (in solvent) to maintain stability .

Q. How is this compound synthesized, and what are critical purity considerations?

Methodological Answer:

- Synthesis Route: Derived from substituted acetophenone esters (e.g., p-methylphenyl acetate) via literature-based procedures, followed by recrystallization for purification .

- Key Steps: Redistillation of starting materials (e.g., acetophenone, phenylhydrazine hydrochloride) ensures minimal impurities. Monitor reaction progress via TLC or HPLC .

- Purity Validation: Characterize using melting point analysis, NMR, and mass spectrometry. Residual solvents (e.g., DMSO) should be <0.1% for kinetic studies .

Q. What are optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

- Solid Form: Store at -20°C in airtight, light-protected containers. Shelf life: ~3 years .

- Solution Form: Dissolve in DMSO (10 mM) and store at -80°C for up to 2 years. Avoid freeze-thaw cycles to prevent precipitation .

- Stability Testing: Periodically analyze via UV-Vis spectroscopy (λ_max ~270 nm) to detect decomposition .

Advanced Research Questions

Q. How do substituent effects at the 5'-position influence the reaction kinetics of this compound in carbinolamine formation?

Methodological Answer:

- Hammett Analysis: Use dual substituent parameters (σ⁺ and σ⁻) to correlate log k values. For example, electron-withdrawing groups (e.g., -NO₂, -CN) increase reaction rates, while electron-donating groups (e.g., -CH₃) slow them .

- Experimental Design: Conduct pH-dependent kinetic studies (pH 1–7) with phenylhydrazine. Measure rate constants (kₐ for acid-catalyzed, kₒ for pH-independent steps) via UV-Vis monitoring at 300 nm .

- Data Interpretation: Plot log k vs. substituent parameters (Table III) to derive a slope (ρ = 1.2) indicating sensitivity to electronic effects .

Q. What contradictions exist in the toxicological data for this compound, and how should researchers address these gaps?

Methodological Answer:

Q. How does the structural isomerism of brominated derivatives (e.g., 2-bromo-4'-methylpropiophenone) impact reactivity compared to this compound?

Methodological Answer:

- Comparative Analysis:

- 2-Bromo-4'-methylpropiophenone (CAS 1451-82-7): Enhanced electrophilicity due to bromine’s electron-withdrawing effect, favoring nucleophilic aromatic substitution .

- This compound: The phenolic -OH group enables hydrogen bonding, influencing solubility and acid-catalyzed reactions (e.g., hydrazone formation) .

- Experimental Validation: Compare reaction rates in identical conditions (e.g., phenylhydrazine coupling) and analyze substituent effects via Hammett plots .

Q. What methodological challenges arise in correlating log k values with pKa data for 2'-Hydroxy-5'-substituted acetophenones?

Methodological Answer:

- Challenge: Non-linear correlations when using single substituent parameters.

- Solution: Apply modified Hammett equations with dual parameters (σ⁺ for resonance effects, σ⁻ for inductive effects). For example, the slope (ρ = 0.25) in log k vs. pKa plots reflects simultaneous electronic effects on carbonyl and hydroxyl groups .

- Validation: Use computational tools (e.g., Gaussian for DFT calculations) to verify substituent electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.